molecular formula C18H25N5O3S B11254114 1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11254114
M. Wt: 391.5 g/mol
InChI Key: KXFNVMIRJNJMPX-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a piperidine moiety

Preparation Methods

The synthesis of 1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This is typically achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the pyrimidine core with a piperidine derivative, often through nucleophilic substitution reactions.

    Thioether formation:

Industrial production methods for this compound may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in inhibition or activation of the target molecules.

Comparison with Similar Compounds

1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives, such as:

    5-fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Cytosine: A nucleobase found in DNA and RNA, involved in genetic coding.

    Thiopurine: Used in the treatment of leukemia and autoimmune diseases.

The uniqueness of this compound lies in its specific structural features and the presence of the piperidine and thioether groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25N5O3S

Molecular Weight

391.5 g/mol

IUPAC Name

1,3-dimethyl-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-7-propylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H25N5O3S/c1-4-8-12-19-15-14(17(25)22(3)18(26)21(15)2)16(20-12)27-11-13(24)23-9-6-5-7-10-23/h4-11H2,1-3H3

InChI Key

KXFNVMIRJNJMPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)SCC(=O)N3CCCCC3)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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